molecular formula C12H16N2O2 B4180889 4-isonicotinoyl-2,6-dimethylmorpholine

4-isonicotinoyl-2,6-dimethylmorpholine

Cat. No. B4180889
M. Wt: 220.27 g/mol
InChI Key: JLMUOLDNTODLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isonicotinoyl-2,6-dimethylmorpholine, also known as IMDM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IMDM is a heterocyclic compound that contains both a morpholine and a pyridine ring. It has a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol.

Mechanism of Action

The exact mechanism of action of 4-isonicotinoyl-2,6-dimethylmorpholine is not fully understood. However, it is believed that 4-isonicotinoyl-2,6-dimethylmorpholine acts by inhibiting various enzymes and signaling pathways that are involved in disease progression. For example, 4-isonicotinoyl-2,6-dimethylmorpholine has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
4-isonicotinoyl-2,6-dimethylmorpholine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 4-isonicotinoyl-2,6-dimethylmorpholine can induce apoptosis (programmed cell death) in cancer cells. Additionally, 4-isonicotinoyl-2,6-dimethylmorpholine has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

4-isonicotinoyl-2,6-dimethylmorpholine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. Additionally, 4-isonicotinoyl-2,6-dimethylmorpholine has been found to be stable under a wide range of conditions. However, one limitation of 4-isonicotinoyl-2,6-dimethylmorpholine is that it can be difficult to dissolve in certain solvents, which can make it challenging to use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-isonicotinoyl-2,6-dimethylmorpholine. One area of interest is in the development of 4-isonicotinoyl-2,6-dimethylmorpholine-based drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-isonicotinoyl-2,6-dimethylmorpholine and to identify potential targets for drug development. Finally, there is a need for more studies to evaluate the safety and toxicity of 4-isonicotinoyl-2,6-dimethylmorpholine in vivo.

Scientific Research Applications

4-isonicotinoyl-2,6-dimethylmorpholine has been used in various scientific research applications due to its unique chemical structure. One of the most common applications is in the field of medicinal chemistry, where 4-isonicotinoyl-2,6-dimethylmorpholine has been studied for its potential as a drug lead compound. 4-isonicotinoyl-2,6-dimethylmorpholine has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activity in preclinical studies.

properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-pyridin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-9-7-14(8-10(2)16-9)12(15)11-3-5-13-6-4-11/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMUOLDNTODLMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isonicotinoyl-2,6-dimethylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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